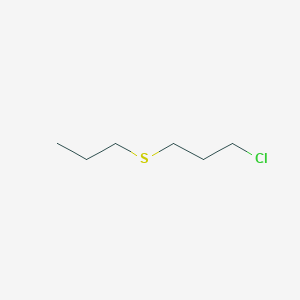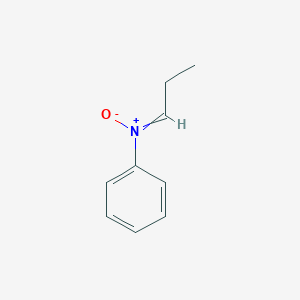
N-Phenylpropan-1-imine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylpropan-1-imine N-oxide is an organic compound characterized by the presence of an imine group (C=N) and an N-oxide functional group (N→O)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpropan-1-imine N-oxide typically involves the oxidation of N-Phenylpropan-1-imine. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- N-Phenylpropan-1-imine is dissolved in a suitable solvent, such as methanol.
- Hydrogen peroxide is added slowly to the solution.
- Sodium hydroxide is then added to the mixture to facilitate the oxidation process.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts, such as titanium silicalite (TS-1), can further enhance the efficiency of the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Phenylpropan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other nitrogen-containing compounds.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the imine group under mild conditions.
Major Products:
Oxidation: Further oxidation can produce nitro compounds or other N-oxides.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted imines or amines.
Applications De Recherche Scientifique
N-Phenylpropan-1-imine N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-Phenylpropan-1-imine N-oxide involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in redox reactions, transferring oxygen to other molecules. This property makes it useful in various chemical transformations, including the Cope elimination reaction, where it acts as a base to facilitate the elimination process .
Comparaison Avec Des Composés Similaires
N-Phenylpropan-1-imine N-oxide can be compared to other N-oxides and imines:
Similar Compounds:
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both an imine and an N-oxide. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler N-oxides or imines .
Propriétés
Numéro CAS |
120759-32-2 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
N-phenylpropan-1-imine oxide |
InChI |
InChI=1S/C9H11NO/c1-2-8-10(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
QIVGSVJURLJUQG-UHFFFAOYSA-N |
SMILES canonique |
CCC=[N+](C1=CC=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



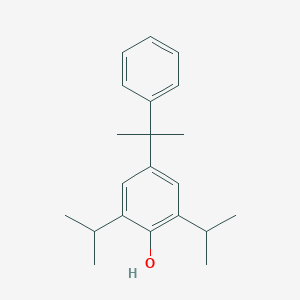
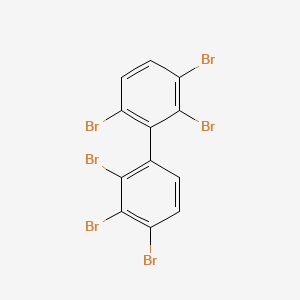
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
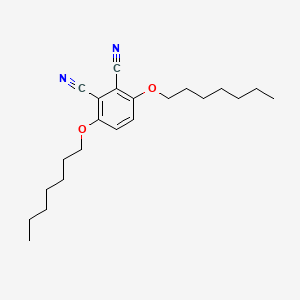
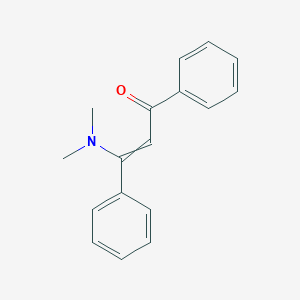
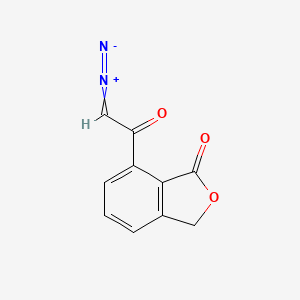
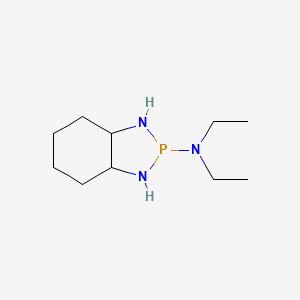
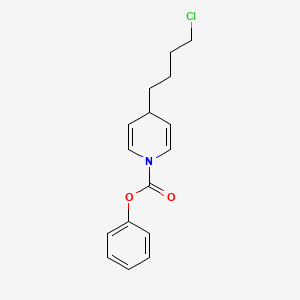

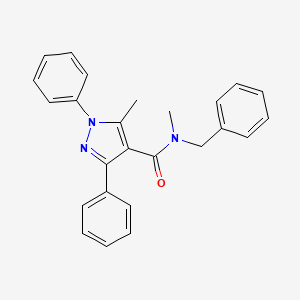
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)

